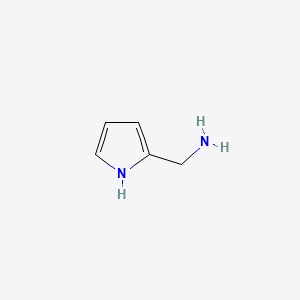
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is an organic compound characterized by the presence of both tert-butoxy and trimethylsilyloxy functional groups. This compound is often used in organic synthesis due to its unique reactivity and stability. The tert-butoxy group provides steric hindrance, while the trimethylsilyloxy group offers chemical inertness and a large molecular volume, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene typically involves the reaction of tert-butyl alcohol with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions: (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol reactions and conjugate additions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene involves its reactivity with various reagents. The tert-butoxy group provides steric hindrance, which can influence the selectivity of reactions. The trimethylsilyloxy group acts as a protecting group, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
相似化合物的比较
1-(Trimethylsilyl)-1-propyne: This compound also contains a trimethylsilyl group but lacks the tert-butoxy group, making it less sterically hindered.
2-Methyl-1-(trimethylsilyloxy)-1-propene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness: (1E)-1-tert-Butoxy-1-(trimethylsilyloxy)propene is unique due to the combination of tert-butoxy and trimethylsilyloxy groups, which provide both steric hindrance and chemical inertness. This combination allows for selective reactions and makes the compound valuable in various synthetic applications.
属性
CAS 编号 |
72658-10-7 |
|---|---|
分子式 |
C10H22O2Si |
分子量 |
202.37 g/mol |
IUPAC 名称 |
trimethyl-[1-[(2-methylpropan-2-yl)oxy]prop-1-enoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-8-9(11-10(2,3)4)12-13(5,6)7/h8H,1-7H3 |
InChI 键 |
OJYHIAHTMZIVKY-UHFFFAOYSA-N |
SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
手性 SMILES |
C/C=C(\OC(C)(C)C)/O[Si](C)(C)C |
规范 SMILES |
CC=C(OC(C)(C)C)O[Si](C)(C)C |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















